molecular formula TlCl3<br>Cl3Tl B080944 Thallium(III) chloride CAS No. 13453-32-2

Thallium(III) chloride

Cat. No.: B080944
CAS No.: 13453-32-2
M. Wt: 310.74 g/mol
InChI Key: KTZHUTMWYRHVJB-UHFFFAOYSA-K
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Description

Thallium(III) chloride, also known as thallic chloride, is a chemical compound with the formula TlCl₃. It is a crystalline solid that is highly soluble in water. This compound is an important compound in the field of inorganic chemistry due to its unique properties and applications. It is primarily used as a reagent in chemical synthesis and has significant applications in various scientific research fields.

Biochemical Analysis

Biochemical Properties

Thallium(III) chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with pyridine carboxylic acids, resulting in the formation of new chlorothallium(III) complexes . These interactions are crucial as they can influence the structure and function of the biomolecules involved.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The formation of complexes with pyridine carboxylic acids, for example, can alter the activity of the enzymes involved, thereby affecting various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thallium(III) chloride can be synthesized by directly combining thallium and chlorine gas. The reaction is as follows: [ 2 \text{Tl} + 3 \text{Cl}_2 \rightarrow 2 \text{TlCl}_3 ] This reaction yields this compound as a white solid .

Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of thallium metal. The process involves passing chlorine gas over heated thallium metal, resulting in the formation of this compound. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions: Thallium(III) chloride undergoes various chemical reactions, including:

    Oxidation: this compound can act as an oxidizing agent in chemical reactions.

    Reduction: It can be reduced to thallium(I) chloride under certain conditions.

    Substitution: this compound can participate in substitution reactions with other halides.

Common Reagents and Conditions:

    Oxidation: this compound can oxidize other compounds in the presence of oxidizing agents such as nitric acid.

    Reduction: Reducing agents like sulfur dioxide can reduce this compound to thallium(I) chloride.

    Substitution: this compound can react with halide ions to form mixed halides.

Major Products Formed:

Scientific Research Applications

Thallium(III) chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Thallium(III) chloride stands out due to its unique properties and applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

trichlorothallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZHUTMWYRHVJB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Tl](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TlCl3, Cl3Tl
Record name thallium(III) chloride
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13453-32-2
Record name Thallium chloride (TlCl3)
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Record name Thallium chloride (TlCl3)
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Record name Thallium chloride (TlCl3)
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Record name Thallium trichloride
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Q & A

Q1: What is the molecular formula and weight of Thallium(III) chloride?

A1: this compound is represented by the molecular formula TlCl3. Its molecular weight is 310.83 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to study this compound. Far-infrared spectroscopy has been used to investigate the structure of this compound complexes in aqueous solutions, providing evidence for the existence of [TlCl5]2-. X-ray photoelectron spectroscopy (XPS) has also been used to analyze this compound complexes. Additionally, Raman spectroscopy has been utilized to study this compound complexes in aqueous solutions.

Q3: What is the structure of this compound in different solvents?

A3: this compound can exist as different species in protic and aprotic solvents. Research suggests that in aqueous solutions, depending on chloride concentration and pH, it can exist as octahedral complexes like [TlCl(H2O)5]2+, trans-[TlCl2(H2O)4]+, [TlCl6]3-, or as the tetrahedral [TlCl4]-. In organic solvents, solvated species like TlCl3·Solv or H[TlCl4]·3 Solv (Solv = tributylphosphate, cyclohexanone) have been reported.

Q4: Are there any interesting structural features observed in this compound complexes with organic ligands?

A4: Yes, this compound forms a variety of complexes with organic ligands, exhibiting diverse structural motifs. For instance, with pyridine carboxylic acids, it can form monomeric complexes with distorted octahedral geometry around the thallium center, as seen in [TlCl2(pic)(Hpic)]·0.5H2O (pic = picolinate). Furthermore, it can form polymeric chains or 3D networks through bridging ligands, as observed in complexes with nicotinic acid and isonicotinic acid.

Q5: What are some notable catalytic applications of this compound?

A5: this compound has been investigated as a Lewis acid catalyst in organic synthesis. It has shown catalytic activity in acylation reactions of alcohols, phenols, and thiols, as well as in geminal diacylation of aldehydes. Notably, these reactions can be carried out under solvent-free conditions, enhancing their green chemistry appeal. this compound has also been explored for its ability to catalyze the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide under mild conditions.

Q6: How does the catalytic activity of this compound compare to other Lewis acids?

A6: Research suggests that this compound exhibits milder Lewis acidity compared to aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). Its activity is found to be comparable to zinc chloride (ZnCl2). This milder Lewis acidity can be advantageous in achieving selectivity in certain organic transformations.

Q7: Can you provide an example of a reaction where this compound's specific reactivity is observed?

A7: In the methallylation of benzene, this compound preferentially leads to the formation of β, β′-dimethylstyrene, highlighting its unique reactivity compared to other Lewis acids. Similarly, in the acetylation of benzene, it favors the formation of benzoylacetone.

Q8: How does this compound interact with aromatic hydrocarbons?

A8: this compound can undergo interesting reactions with aromatic hydrocarbons. In carbon tetrachloride, it can lead to both chlorination and carboxylation of the aromatic ring. This means it can introduce both chlorine atoms and carboxylic acid groups into the aromatic structure. Interestingly, the ratio of chlorination to carboxylation products can be influenced by temperature, with carboxylation being favored at lower temperatures.

Q9: How does this compound react with olefins?

A9: this compound reacts with both mono- and diolefins to produce vicinally dichlorinated products. This reaction occurs in carbon tetrachloride, and the yields can be significantly boosted by adding CuCl2·2H2O or FeCl3 while introducing oxygen into the reaction mixture. Interestingly, these additives by themselves do not yield dichlorinated products in carbon tetrachloride.

Q10: What is the proposed mechanism for the vicinal dichlorination of olefins by this compound?

A10: The proposed mechanism suggests that the reactive species is not free chlorine generated from this compound tetrahydrate but a polarized dimeric form of TlCl3. This dimeric species is believed to interact with the olefin, leading to the addition of two chlorine atoms across the double bond.

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